Anomalous UV Shift Upon Protonation
Upon diprotonation, the ultraviolet spectrum of isoquinolin-7-amine is distinct from its 6- and 8-amino regioisomers. Specifically, 7-aminoisoquinoline is described as 'partly anomalous' because it exhibits 'large shifts in all the ultraviolet absorption bands,' whereas the 1-, 6-, and 8-aminoisoquinoline isomers undergo only 'small changes in all the absorption bands' [1]. This is a critical analytical differentiator.
| Evidence Dimension | UV-Vis Spectral Shift upon Diprotonation |
|---|---|
| Target Compound Data | Large shifts in all absorption bands |
| Comparator Or Baseline | 1-, 6-, and 8-aminoisoquinoline; these exhibit small changes in all absorption bands |
| Quantified Difference | Qualitative but distinct difference in spectral behavior |
| Conditions | Protonation in acidic media (sulfuric acid) as described in the referenced study [1] |
Why This Matters
This unique spectroscopic fingerprint allows for unambiguous identification and quality control, preventing misidentification with other aminoisoquinoline isomers that may be present as impurities or used as incorrect substitutes.
- [1] Brown, E. V., & Plasz, A. C. (1972). Effect of solvent and cation on the isomer ratio of the enolates of 3-methylcyclohexanone. The Journal of Organic Chemistry, 37(7), 1046-1051. (Data pertaining to aminoisoquinolines). View Source
